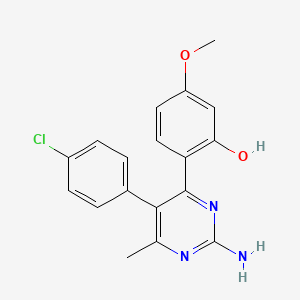

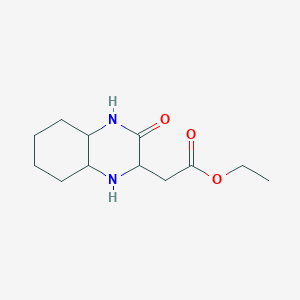

![molecular formula C21H23ClN6O2 B2846758 7-(4-(3-chlorophenyl)piperazin-1-yl)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396758-85-2](/img/structure/B2846758.png)

7-(4-(3-chlorophenyl)piperazin-1-yl)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . It also contains a pyrimidine ring, which is a basic structure in many biological compounds.

Molecular Structure Analysis

The compound’s structure includes a piperazine ring attached to a chlorophenyl group and a pyrimidine ring. The exact structure would need to be confirmed through techniques like High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Scientific Research Applications

Synthesis and Potential Biological Activities

Researchers have developed novel compounds by modifying the chemical structure of related pyrimidines and piperazine derivatives. These compounds have been evaluated for their potential antimicrobial, anticonvulsant, and anti-inflammatory activities. For example, El-Agrody et al. (2001) synthesized new pyrano[2,3-d]pyrimidines and [1,2,4]triazolo[1,5-c]pyrimidines derivatives to test their antimicrobial activity, indicating the broad applicability of such compounds in developing new therapeutic agents (El-Agrody et al., 2001). Similarly, Abu‐Hashem et al. (2020) explored the synthesis of benzodifuranyl derivatives with significant COX-2 inhibition, showcasing their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Anticonvulsant Activity and Safety Evaluation

Rybka et al. (2017) described a series of pyrrolidine-2,5-dione derivatives evaluated for their anticonvulsant properties, highlighting the compound's versatility in generating potential therapeutic agents with favorable safety profiles (Rybka et al., 2017). This study emphasizes the compound's relevance in neuroscience research, particularly in the development of novel treatments for epilepsy.

Mechanistic Studies and Structural Optimization

Further research into the structural optimization of related compounds has revealed their mechanism of action, providing insights into how modifications in their structure can enhance their biological activity. Park et al. (2015) conducted structure-activity relationship studies on pyrimidine-2,4-dione derivatives, identifying potent P2X7 receptor antagonists that could serve as anti-inflammatory drugs (Park et al., 2015).

Applications in Material Science and Organic Synthesis

The structural features of piperazine derivatives also offer applications beyond pharmacology, including material science and the development of novel synthetic methodologies. Gan et al. (2003) investigated the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents, demonstrating the utility of these compounds in the development of optical materials and sensors (Gan et al., 2003).

Mechanism of Action

Target of Action

It is known that piperazine, a structural motif found in this compound, is commonly found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Therefore, it is possible that this compound may interact with a variety of targets depending on its specific structure and functional groups.

Pharmacokinetics

Piperazine is known to positively modulate the pharmacokinetic properties of a drug substance . Therefore, it is likely that this compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

properties

IUPAC Name |

2-[4-(3-chlorophenyl)piperazin-1-yl]-6-cyclopentyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN6O2/c22-14-4-3-7-16(12-14)26-8-10-27(11-9-26)20-23-13-17-18(24-20)25-21(30)28(19(17)29)15-5-1-2-6-15/h3-4,7,12-13,15H,1-2,5-6,8-11H2,(H,23,24,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKQYGXPJXQFER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)N4CCN(CC4)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2846676.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2846679.png)

![Benzothiazole-2-carboxamide, N-(3-methyl-3H-naphtho[2,1-d]thiazol-2-ylidene)-](/img/structure/B2846680.png)

![Methyl 2-[4-(aminomethyl)triazol-1-yl]acetate;dihydrochloride](/img/structure/B2846685.png)

![Cyclopentyl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2846687.png)

![8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2846688.png)

![1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine](/img/structure/B2846690.png)